

"1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" biological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one**

Cat. No.: **B151416**

[Get Quote](#)

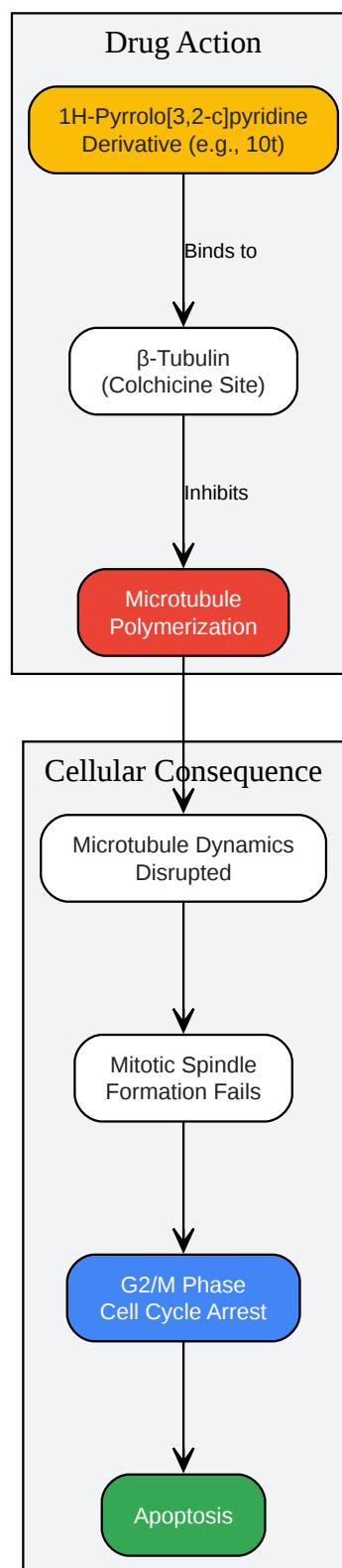
An In-Depth Technical Guide to the Biological Activity of the **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one** Scaffold A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** core, a member of the broader azaindole family, represents a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. While pyrrolopyridine isomers, in general, have demonstrated a wide array of pharmacological activities, including the inhibition of kinases like TNIK, c-Met, and FGFR, the **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** core has recently been distinguished by its potent and specific activities in oncology. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This guide provides an in-depth exploration of the primary biological activities associated with **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into two principal areas where this scaffold has shown exceptional promise: as potent anticancer agents via tubulin polymerization inhibition and as selective inhibitors of FMS kinase.

Part 1: Anticancer Activity via Colchicine-Site Tubulin Inhibition


One of the most well-documented and potent activities of 1H-pyrrolo[3,2-c]pyridine derivatives is their ability to function as microtubule-targeting agents.^[6] Specifically, they act as colchicine-binding site inhibitors (CBSIs), disrupting the delicate balance of microtubule dynamics, which is essential for cell division. This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.^{[6][7]}

Mechanism of Action: G2/M Phase Arrest and Apoptosis

Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are critical components of the cytoskeleton and the mitotic spindle.^[6] Compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed to bind to the colchicine site on β -tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules. The resulting lack of functional microtubules disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.^{[6][7]} Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Molecular modeling studies suggest that these compounds form key hydrogen bonds with residues such as $\text{Thr}\alpha 179$ and $\text{Asn}\beta 349$ within the colchicine-binding pocket, anchoring them in the active site.^[6] The rigid pyrrolopyridine core serves to lock the conformation of pharmacophoric elements, such as the 3,4,5-trimethoxyphenyl A-ring common in many CBSIs, into a bioactive orientation, enhancing potency.^{[6][7]}

Below is a diagram illustrating the cellular mechanism of action.

[Click to download full resolution via product page](#)

Caption: Mechanism of G2/M phase arrest by 1H-pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data: Antiproliferative Activity

A number of derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The data is typically presented as IC₅₀ values, the concentration of the compound required to inhibit cell growth by 50%.

Compound	B-Ring Moiety	HeLa	SGC-7901	MCF-7	Reference
		(Cervical Cancer)	(Gastric Cancer)	(Breast Cancer)	
		IC ₅₀ (μM)	IC ₅₀ (μM)	IC ₅₀ (μM)	
10t	Indolyl	0.12	0.15	0.21	[6][7]
CA-4	(Positive Control)	0.0021	0.0025	0.0023	[7]

This table summarizes key data from the cited literature. The potent activity of compound 10t, with IC₅₀ values in the nanomolar-to-low micromolar range, highlights the effectiveness of this scaffold.[6]

Experimental Protocols

1. In Vitro Antiproliferative MTT Assay This assay is a colorimetric method for assessing cell viability.
 - Step 1: Cell Seeding: Plate human cancer cells (e.g., HeLa, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
 - Step 2: Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 μM to 100 μM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
 - Step 3: MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
 - Step 4: Solubilization: Carefully remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

- Step 5: Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

2. Cell Cycle Analysis via Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle.


- Step 1: Treatment and Harvest: Treat cells (e.g., HeLa) with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC₅₀ value) for 24 hours.
- Step 2: Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.
- Step 3: Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
- Step 4: Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G₀/G₁, S, and G₂/M phases.
- Causality: An accumulation of cells in the G₂/M peak compared to the control group indicates that the compound induces cell cycle arrest at this phase.^[7]

Part 2: Selective FMS Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed to develop potent and selective inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).^[8] FMS is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.^[8] Its overexpression is implicated in various cancers (ovarian, prostate, breast) and inflammatory disorders like rheumatoid arthritis, making it an attractive therapeutic target.^[8]

Mechanism of Action: Targeting the CSF-1R Pathway

FMS inhibitors based on the pyrrolo[3,2-c]pyridine core are typically diarylamide or diarylurea derivatives that function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FMS kinase domain, preventing the autophosphorylation and activation of the receptor. This blocks the downstream signaling cascade, which includes pathways like PI3K-Akt and MAPK/ERK, thereby inhibiting the proliferation and survival of macrophages. In the context of cancer, this can reduce the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.

[Click to download full resolution via product page](#)

Caption: Inhibition of the FMS/CSF-1R signaling pathway.

Quantitative Data: FMS Kinase Inhibitory Activity

The potency and selectivity of these compounds are critical for their therapeutic potential.

Compound 1r emerged from a study as a particularly potent and selective FMS kinase inhibitor.

[8]

Compound	FMS Kinase IC50 (nM)	Inhibition of FLT3 (D835Y) at 1 μ M	Inhibition of c-MET at 1 μ M	Reference
1r	30	42%	40%	[8]
KIST101029	96	Not Reported	Not Reported	[8]

The data shows compound 1r is 3.2 times more potent than the lead compound KIST101029.

[8] Its significantly lower inhibition of other kinases like FLT3 and c-MET at a high concentration (1 μ M) indicates a favorable selectivity profile for FMS, suggesting it is more than 33 times more selective for FMS.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- Step 1: Kinase Reaction: In a 96-well plate, combine the FMS kinase enzyme, the substrate (e.g., a generic peptide substrate), and ATP. Add the test compound at various concentrations. Incubate for 1 hour at room temperature.
- Step 2: ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
- Step 3: Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then convert the ATP into a luminescent signal. Incubate for 30-60 minutes.
- Step 4: Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and, therefore,

the kinase activity.

- Step 5: Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value by plotting a dose-response curve.
- Trustworthiness: This self-validating system works because the initial step depletes all ATP from the primary reaction. The second step regenerates ATP only from the ADP produced, ensuring that the final luminescent signal is directly and solely correlated with the activity of the target kinase.

Conclusion and Future Directions

The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** scaffold has proven to be a highly versatile and potent core for the development of targeted therapeutics, particularly in oncology. The research highlighted in this guide demonstrates its successful application in creating two distinct classes of anticancer agents: microtubule destabilizers that induce mitotic catastrophe and selective FMS kinase inhibitors that can modulate the tumor microenvironment.[\[6\]](#)[\[8\]](#)

The potent, low-nanomolar activity of lead compounds like 10t and 1r validates this scaffold as a "privileged" structure in medicinal chemistry.[\[6\]](#)[\[8\]](#) Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to advance them toward preclinical and clinical development.

Furthermore, the inherent versatility of the pyrrolopyridine core suggests that its potential is not limited to these two mechanisms. Exploring its utility in targeting other kinases or protein-protein interactions could unveil new therapeutic opportunities for a wide range of diseases.

References

- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
- Yang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNK inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 33, 127749.
- Mologni, L., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. *Molecules*, 28(22), 7545.

- Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. *Bioorganic & Medicinal Chemistry*, 24(8), 1848-1855.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Advances*, 11(33), 20651-20661.
- Abdel-Halim, H., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. *Medicinal Chemistry Research*, 29, 1436-1443.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *PubMed Central*.
- Mologni, L., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. *MDPI*.
- Zhang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. *Journal of Medicinal Chemistry*, 65(18), 12185-12205.
- Yang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. *PubMed*.
- Okaniwa, M., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. *Chemical & Pharmaceutical Bulletin*, 62(4), 336-342.
- Lee, H., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). *Bioorganic & Medicinal Chemistry Letters*, 20(17), 5237-5240.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151416#1h-pyrrolo-3-2-c-pyridin-2-3h-one-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com